molecular formula C12H11NO4 B12835448 4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran

4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran

Cat. No.: B12835448
M. Wt: 233.22 g/mol
InChI Key: OSQPPRJKZDKNHJ-DAFODLJHSA-N
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Description

4-[(E)-2-Nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran is a synthetic bicyclic compound derived from the 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran core (molecular formula: C₁₀H₁₀O₂) . The core structure consists of fused furan and benzene rings, forming a rigid bicyclic system. The 4-position substitution with a nitroethenyl group (-CH=CH-NO₂) introduces significant electronic and steric effects, distinguishing it from other derivatives in the 2C/FLY series of psychoactive phenethylamines .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran

InChI

InChI=1S/C12H11NO4/c14-13(15)4-1-10-9-3-6-16-11(9)7-8-2-5-17-12(8)10/h1,4,7H,2-3,5-6H2/b4-1+

InChI Key

OSQPPRJKZDKNHJ-DAFODLJHSA-N

Isomeric SMILES

C1COC2=C(C3=C(C=C21)OCC3)/C=C/[N+](=O)[O-]

Canonical SMILES

C1COC2=C(C3=C(C=C21)OCC3)C=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro2,3-fbenzofuran can be achieved through various synthetic routes. One common method involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another approach involves the electrophilic nitration of benzofuran using a mixture of ammonium cerium(IV) nitrate and acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro2,3-fbenzofuran undergoes various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce various nitro compounds.

Scientific Research Applications

4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro2,3-fbenzofuran has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro2,3-fbenzofuran involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Analysis

The 2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran scaffold is shared among several psychoactive derivatives, but substituents at the 4-position dictate pharmacological properties:

Compound Name Substituent at 4-Position Molecular Formula Key Functional Groups
4-[(E)-2-Nitroethenyl]-derivative (Target) -CH=CH-NO₂ C₁₂H₁₁NO₃ Nitroethenyl (electron-withdrawing)
2C-T-7-FLY -SCH₂CH₂NH₂ (thioether-amine) C₁₄H₁₈N₂O₂S Thioether, primary amine
2C-B-FLY -Br (bromine) C₁₁H₁₂BrNO₂ Halogen (bromine)
2C-E-FLY -CH₂CH₂NH₂ (ethylamine) C₁₃H₁₇NO₂ Ethylamine

Key Observations :

  • The nitroethenyl group in the target compound is unique in its conjugation and polarity, likely reducing lipophilicity compared to halogenated (e.g., 2C-B-FLY) or amine-substituted analogs (e.g., 2C-T-7-FLY) .
  • Unlike amine-containing analogs, the nitro group may limit blood-brain barrier penetration but enhance metabolic stability due to resistance to N-acetylation .

Metabolic Pathways and Enzyme Interactions

Phase I Metabolism :
  • FLY Analogs (e.g., 2C-T-7-FLY) : Undergo hydroxylation (CYP2D6, CYP3A4) and N-acetylation (NAT1/2) .
  • Target Compound : The nitroethenyl group may undergo nitro-reduction (via NADPH-dependent enzymes) or oxidative cleavage, bypassing typical amine metabolism pathways .
Monoamine Oxidase (MAO) Inhibition :
  • 2C-T-7-FLY and 2C-E-FLY : Exhibit MAO-A/MAO-B inhibition (IC₅₀ values in µM range), with selectivity influenced by substituent bulk and electronic effects .
  • Target Compound : The nitro group’s electron-withdrawing nature could reduce MAO binding affinity compared to amine analogs, though this remains untested .

Pharmacological and Toxicological Profiles

Compound EC₅₀/IC₅₀ (nM) Receptor Affinity Toxicity Notes
Phenyl 2- 3.7 (EC₅₀) Serotonin receptors (5-HT₂A) High potency, hallucinogenic
2C-B-FLY Not Reported 5-HT₂A/C Controlled substance (Sweden)
Target Compound N/A Predicted low 5-HT₂A affinity Potential nitro-reduction toxicity (e.g., nitrosative stress)

Key Findings :

  • Amine-substituted analogs (e.g., 2C-T-7-FLY) show high 5-HT₂A receptor affinity, correlating with hallucinogenic effects .
  • The target compound’s nitroethenyl group likely diminishes receptor interaction but introduces novel toxicity risks from nitroso metabolites .

Legal Status

  • 2C-B-FLY: Listed under Swedish narcotics regulations due to hallucinogenic effects .
  • Target Compound: Not explicitly regulated but structurally analogous to controlled FLY derivatives, warranting surveillance .

Biological Activity

The compound 4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f] benzofuran is a member of the benzofuran family, which has garnered interest due to its potential biological activities. This article provides a comprehensive review of its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of 4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f] benzofuran can be represented as follows:

  • Molecular Formula: C₁₂H₁₁N₁O₄
  • Molecular Weight: 233.22 g/mol
  • CAS Number: [10609656]

This compound features a nitroethenyl group attached to a tetrahydrofuro-benzofuran skeleton, which is significant for its interaction with biological targets.

Pharmacological Profile

Research indicates that compounds within the benzofuran class exhibit various pharmacological properties including:

  • Antimicrobial Activity: Benzofurans have shown potential against bacterial and fungal strains. For instance, derivatives have demonstrated effective inhibition of pathogenic microbes through mechanisms that disrupt cell wall synthesis and metabolic pathways .
  • Anti-inflammatory Effects: Studies suggest that benzofuran derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
  • Antioxidant Properties: The presence of the benzofuran moiety has been linked to antioxidant activity, which can mitigate oxidative stress in biological systems .

Case Studies

  • Antitumor Activity:
    A study evaluated the cytotoxic effects of various benzofuran derivatives on cancer cell lines. The results indicated that 4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f] benzofuran exhibited significant cytotoxicity against several cancer types with IC50 values in the micromolar range. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
  • Neuroprotective Effects:
    In a model of neurodegeneration, this compound showed promise in protecting neuronal cells from oxidative damage induced by neurotoxins. The neuroprotective effects were associated with the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial and fungal growth
Anti-inflammatoryReduction in pro-inflammatory markers
AntioxidantIncreased antioxidant enzyme activity
AntitumorInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress

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